Pyrinuron is a synthetic chemical compound with the molecular formula CHNO. Initially developed as a rodenticide in the 1960s, its commercial distribution was voluntarily suspended in 1979 due to safety concerns, particularly regarding its effects on non-target species and potential secondary poisoning. Despite its withdrawal from the market, pyrinuron has found applications in scientific research, particularly in studies related to vitamin B6 metabolism and diabetes.
Pyrinuron is classified as a pyridine derivative and functions as an antagonist of vitamin B6 (pyridoxine). It disrupts the utilization of vitamin B6 in organisms, leading to deficiencies that can be lethal in rodent populations. The compound is not currently approved for use in the United States by the Environmental Protection Agency due to its toxicity and safety concerns.
Pyrinuron can be synthesized through various chemical reactions. A common method involves the reaction of 4-nitrophenyl isocyanate with 3-pyridylmethylamine. This reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial production methods for pyrinuron are not well-documented due to its discontinued use as a rodenticide.
Pyrinuron's molecular structure consists of:
The compound's structure includes a pyridine ring, which contributes to its biochemical activity.
Pyrinuron undergoes several types of chemical reactions:
Pyrinuron's mechanism of action primarily involves its conversion to Vacor-mononucleotide by the enzyme nicotinamide phosphoribosyltransferase. This conversion leads to the activation of NADase SARM1, which has been implicated in neurodegeneration and cellular apoptosis.
Despite its discontinuation as a rodenticide, pyrinuron has significant applications in scientific research:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0